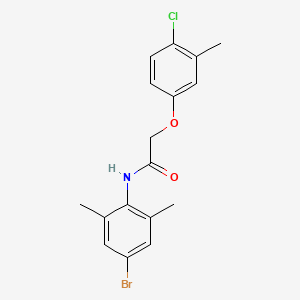
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine
描述
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine, also known as FIP or p-FIP, is a chemical compound that belongs to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its effects.
实验室实验的优点和局限性
One of the main advantages of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its potential as a ligand for various receptors in the central nervous system. It has been shown to exhibit high affinity and selectivity for certain receptors, which may make it a valuable tool for studying the function of these receptors. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine also exhibits strong fluorescence properties, which may make it a useful tool for imaging applications.
One of the main limitations of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its relatively low yield and purity, which may make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which may limit its accessibility to researchers.
未来方向
There are several future directions for the study of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine. One potential direction is the development of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine-based ligands for various receptors in the central nervous system. These ligands may have potential therapeutic applications for various neurological disorders such as depression and anxiety. Another potential direction is the development of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine-based biosensors for detecting various analytes in biological samples. These biosensors may have potential applications in various fields such as medicine and environmental monitoring.
科学研究应用
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been studied extensively for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. It has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been investigated as a potential ligand for the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia.
In addition to its potential as a ligand for receptors, 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been studied for its potential as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence properties, which can be used to visualize biological processes in vitro and in vivo. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been investigated for its potential as a biosensor for detecting various analytes such as glucose and dopamine.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-14-4-6-16(7-5-14)20-8-10-21(11-9-20)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQJJVCSWRLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3738337.png)
![N-{2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3738339.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3738382.png)

![methyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3738389.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738402.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)
![3-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3738421.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3738423.png)
![4-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3738433.png)
![4-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3738441.png)